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molecular formula C9H19NO2 B8303427 4-Hydroxy-2,2,6,6tetramethylpiperidin-1-oxide

4-Hydroxy-2,2,6,6tetramethylpiperidin-1-oxide

Cat. No. B8303427
M. Wt: 173.25 g/mol
InChI Key: FAPCFNWEPHTUQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08912287B2

Procedure details

17.8 g (100 mmol) of 2,2,6,6-tetramethyl-4-hydroxypiperidine-N-oxide was dissolved in 100 ml of acetone, and 34 g (300 mmol) of 30% hydrogen peroxide aqueous solution was added slowly for more than 10 minutes. With a cooling to 5° C., 0.49 g (5.0 mol %) of copper (I) chloride was added with keeping the temperature of the reaction mixture in a range of 5° C. to 55° C. After 15 minutes, 0.5 g of 35% hydrochloric acid was added, and the reaction mixture was stirred at room temperature for 2 hours. After 2 hours, 50 ml of 4 mol/L sodium bisulfite aqueous solution, and 100 ml of saturated potassium hydrogen carbonate aqueous solution were added, and an extraction was carried out using 300 mL of ethyl acetate. The organic layer was concentrated by a rotary evaporator to obtain 1-methyloxy-2,2,6,6-tetramethyl-4-hydroxypiperidine.
Quantity
17.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
34 g
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
reactant
Reaction Step Four
Name
copper (I) chloride
Quantity
0.49 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:12])[CH2:7][CH:6]([OH:8])[CH2:5][C:4]([CH3:10])([CH3:9])[NH+:3]1[O-:11].OO.Cl.S(=O)(O)[O-].[Na+].[C:21](=O)([O-])O.[K+]>CC(C)=O.[Cu]Cl>[CH3:21][O:11][N:3]1[C:2]([CH3:12])([CH3:1])[CH2:7][CH:6]([OH:8])[CH2:5][C:4]1([CH3:10])[CH3:9] |f:3.4,5.6|

Inputs

Step One
Name
Quantity
17.8 g
Type
reactant
Smiles
CC1([NH+](C(CC(C1)O)(C)C)[O-])C
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
34 g
Type
reactant
Smiles
OO
Step Three
Name
Quantity
0.5 g
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
S([O-])(O)=O.[Na+]
Name
Quantity
100 mL
Type
reactant
Smiles
C(O)([O-])=O.[K+]
Step Five
Name
copper (I) chloride
Quantity
0.49 g
Type
catalyst
Smiles
[Cu]Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
in a range of 5° C. to 55° C
WAIT
Type
WAIT
Details
After 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
an extraction
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated by a rotary evaporator

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CON1C(CC(CC1(C)C)O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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